

Lirimilast: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lirimilast*

Cat. No.: *B1674866*

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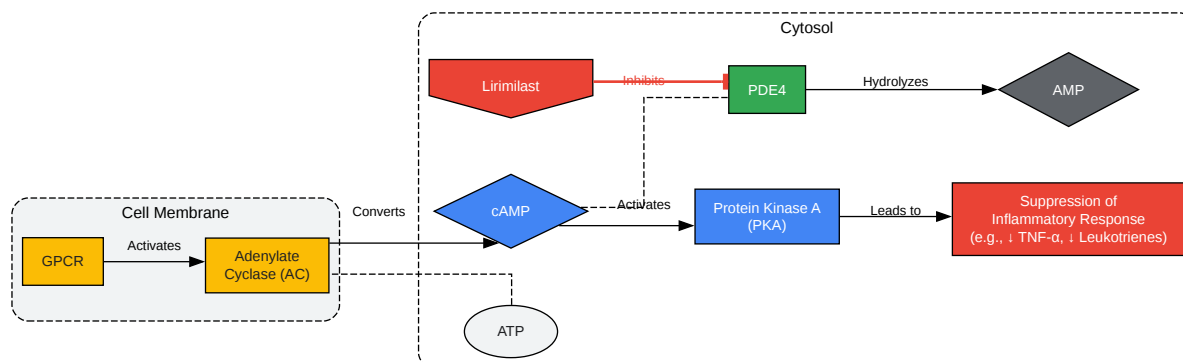
For Researchers, Scientists, and Drug Development Professionals

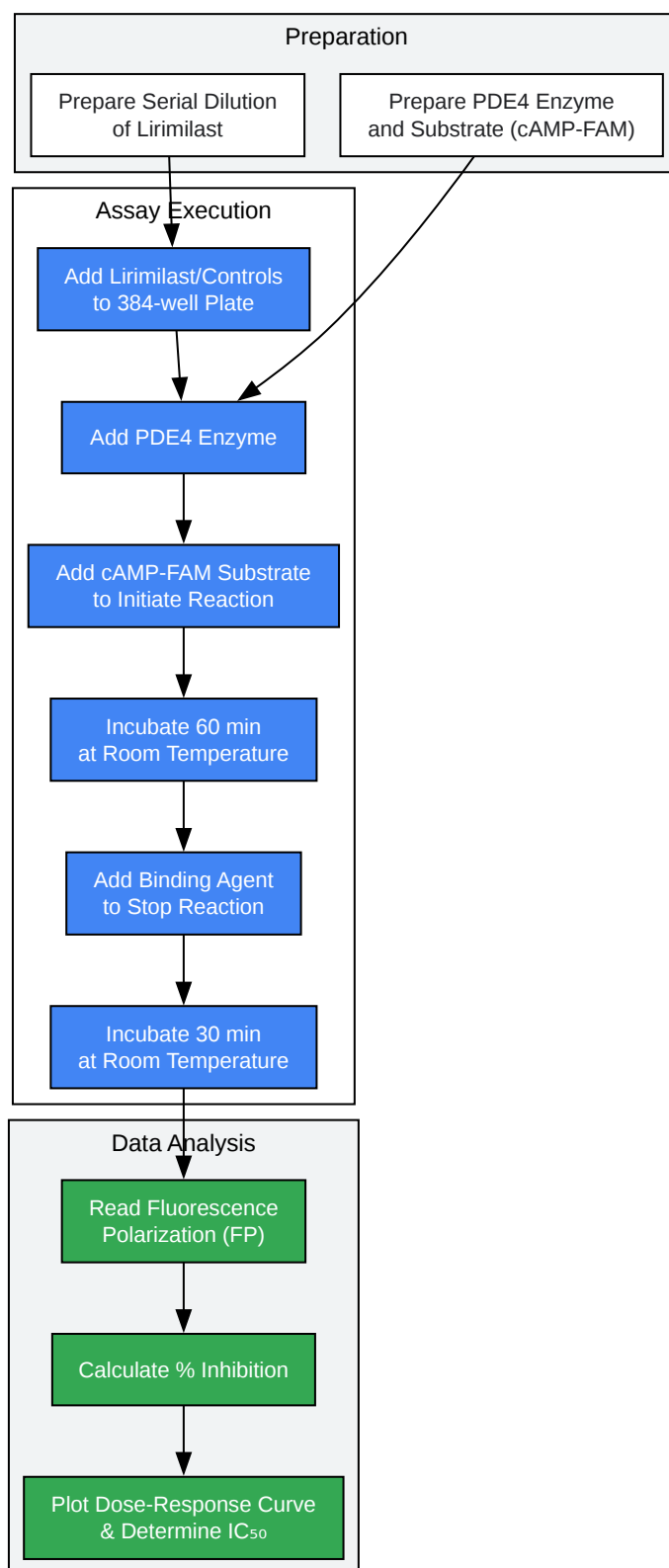
This document provides an in-depth analysis of **Lirimilast** (BAY 19-8004), a potent and selective phosphodiesterase-4 (PDE4) inhibitor. It explores the compound's mechanism of action, its key structural features contributing to its biological activity, and detailed protocols for relevant in vitro assays. While specific quantitative structure-activity relationship (SAR) data for **Lirimilast** analogues are not extensively available in public literature, this guide infers the SAR by dissecting the molecule into its core components based on established principles of medicinal chemistry for PDE4 inhibitors.

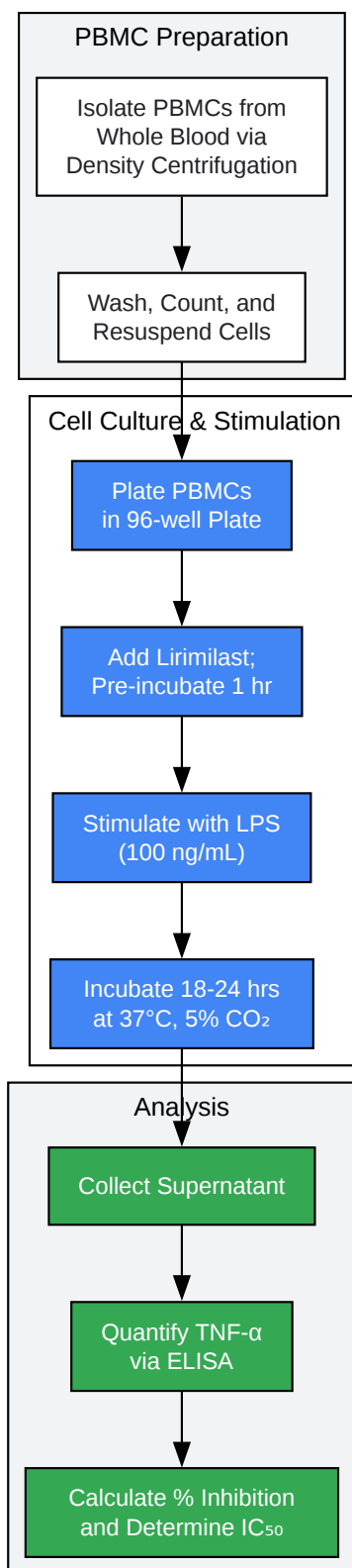
Introduction and Mechanism of Action

Lirimilast is an orally active, small molecule developed for the treatment of inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic effect stems from the potent and selective inhibition of phosphodiesterase-4 (PDE4), an enzyme predominantly expressed in inflammatory cells.

PDE4 is a crucial regulator of intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **Lirimilast** prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors and other key proteins. The net effect is a dampening of the inflammatory response, characterized by reduced release of cytokines and chemokines, and suppression of inflammatory cell trafficking and activation.







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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com